N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Description
N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a synthetic quinoline-derived carboxamide compound characterized by a bicyclic octahydroquinoline core, substituted with phenyl and ethylphenyl groups. The ethylphenyl substituent at the 4-position distinguishes it from analogs with alternative aryl or alkyl modifications, influencing its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C24H24N2O3/c1-2-15-8-10-18(11-9-15)25-24(29)19-14-22(28)26-20-12-17(13-21(27)23(19)20)16-6-4-3-5-7-16/h3-11,17,19H,2,12-14H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
JWPXIVWVMGMUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylphenylamine with a diketone, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Core Modifications
The target compound shares a conserved octahydroquinoline-4-carboxamide backbone with analogs such as:
- N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide (): Features a methoxy group at the 4-phenyl position instead of ethyl.
- N-[(4-fluorophenyl)methyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide (): Incorporates a fluorinated benzyl group and dimethyl substitution on the quinoline core, enhancing metabolic stability but increasing steric bulk .
Substituent Variations
- BH54341 (7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-octahydroquinoline-4-carboxamide) (): Replaces the ethylphenyl group with a trifluoromethylphenyl moiety and introduces a furan ring. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the furan may modulate aromatic stacking interactions .
- BH54340 (N-(4-chlorophenyl)-7-(furan-2-yl)-2,5-dioxo-octahydroquinoline-4-carboxamide) (): Substitutes ethylphenyl with chlorophenyl, combining halogenated hydrophobicity with furan-based planarity .
Physicochemical Properties
*Estimated based on structural similarity to the target compound.
Key Observations :
- Lipophilicity : The ethyl group in the target compound provides moderate hydrophobicity compared to the polar methoxy () or electron-deficient CF₃/Cl groups ().
Functional Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The ethyl substituent (electron-donating) may enhance π-π interactions in hydrophobic pockets, whereas CF₃ () or Cl () groups could improve binding to electrophilic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
